![molecular formula C18H15F3N2O4S B2432867 5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one CAS No. 439095-99-5](/img/structure/B2432867.png)

5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

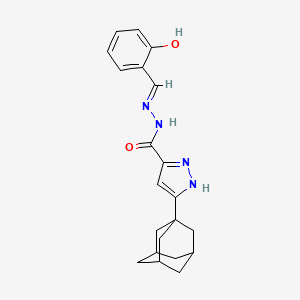

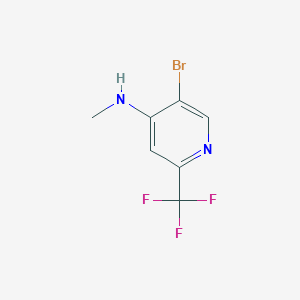

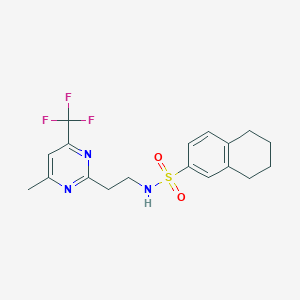

“5-methyl-4-[(phenylsulfonyl)methyl]-1-[4-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-imidazol-2-one” is a chemical compound with the molecular formula C18H15F3N2O4S . It’s a complex organic compound that contains several functional groups, including a phenylsulfonyl group, a trifluoromethoxy group, and an imidazol-2-one group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of several functional groups. The phenylsulfonyl and trifluoromethoxy groups are attached to the imidazol-2-one ring, which is a five-membered ring containing two nitrogen atoms . The exact spatial arrangement of these groups would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy.

Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. The phenylsulfonyl group could potentially undergo reactions with nucleophiles, while the trifluoromethoxy group might be susceptible to reactions with electrophiles. The imidazol-2-one ring could also participate in various reactions, depending on the conditions .

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethoxy group could increase its polarity, potentially affecting its solubility in various solvents. The exact properties would need to be determined experimentally .

Scientific Research Applications

Human Neutrophil Elastase (hNE) Inhibition

This compound has been studied for its potential as an inhibitor of human neutrophil elastase (hNE), an enzyme involved in inflammatory processes. Inhibiting hNE can be beneficial in treating conditions like Acute Respiratory Distress Syndrome (ARDS) and other inflammatory diseases . The compound’s ability to inhibit hNE makes it a promising candidate for developing new anti-inflammatory therapies.

Soluble Epoxide Hydrolase (sEH) Inhibition

The compound’s structure, particularly the trifluoromethoxyphenyl fragment, suggests it could be effective as an inhibitor of soluble epoxide hydrolase (sEH). sEH inhibitors are being explored for their potential in treating hypertension, inflammation, and other cardiovascular diseases . By inhibiting sEH, this compound could help regulate blood pressure and reduce inflammation.

Antitumor Activity

Compounds with similar structures have shown potential in inhibiting tyrosine kinases, which are enzymes involved in the signaling pathways that regulate cell division and survival. This suggests that the compound could be explored for its antitumor properties, potentially leading to new cancer therapies . Its ability to interfere with these pathways could make it a valuable tool in oncology research.

Insecticide Development

The trifluoromethoxyphenyl group in the compound is known for its use in developing insecticides. Compounds containing this group can block sodium channels in insects, leading to their death . This application could be particularly useful in agriculture, where effective insecticides are crucial for protecting crops from pests.

Study of Biological Aging Processes

The compound’s structure allows it to be used in studying biological processes related to aging. By interacting with specific enzymes and pathways, it can help researchers understand the mechanisms of aging and develop interventions to slow down these processes . This application is significant for gerontology and age-related disease research.

Synthesis of β-Arylated Thiophenes and Pyrroles

The compound can be used as a precursor in the synthesis of β-arylated thiophenes and pyrroles via palladium-catalyzed desulfitative arylation . These synthesized compounds have various applications in materials science and organic electronics, where they are used in the development of conductive polymers and other advanced materials.

Safety and Hazards

properties

IUPAC Name |

5-(benzenesulfonylmethyl)-4-methyl-3-[4-(trifluoromethoxy)phenyl]-1H-imidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2O4S/c1-12-16(11-28(25,26)15-5-3-2-4-6-15)22-17(24)23(12)13-7-9-14(10-8-13)27-18(19,20)21/h2-10H,11H2,1H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSCZCNXKYOIMTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1C2=CC=C(C=C2)OC(F)(F)F)CS(=O)(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Benzyl[1-(pyridin-2-yl)ethyl]amine](/img/structure/B2432784.png)

![3-(4-Chlorophenyl)-3-hydroxy-1-(2-methylimidazo[1,2-a]pyridin-3-yl)-1-propanone](/img/structure/B2432787.png)

![2-[6-[(2-chlorophenyl)methylamino]pyrimidin-4-yl]sulfanyl-N-(2-methoxyphenyl)acetamide](/img/structure/B2432790.png)

![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2432799.png)

![3-((4-chlorophenyl)sulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)propanamide](/img/structure/B2432804.png)